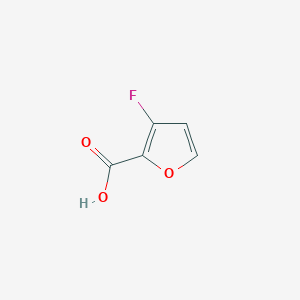![molecular formula C22H22BrN3O B2454368 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 912890-00-7](/img/structure/B2454368.png)
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one” is also known as Brorphine . It belongs to the group of synthetic opioids . The IUPAC name of this compound is 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one .
Molecular Structure Analysis
The molecular formula of this compound is C20H22BrN3O . The molecular weight is 400.3122 g/mol . The structure of the compound includes a benzimidazole ring and a pyrrolidinone ring .Scientific Research Applications
Poly(ADP-ribose) Polymerase Inhibitors : This compound is part of a series of benzimidazole carboxamide inhibitors showing promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme key in DNA repair processes. These inhibitors, including similar compounds, demonstrate potent activity against PARP-1 and are being explored for their potential in cancer treatment, particularly in combination with other drugs like temozolomide and carboplatin (Penning et al., 2010).
Chemical Transformations and Derivative Synthesis : Studies have focused on the chemical transformations of related benzimidazole-pyrrolidinone compounds. These transformations are important for creating a range of derivatives with potential pharmaceutical applications. The synthesis processes involve reactions like alkylation and condensation, forming compounds with pyrrole, pyrazole, and benzimidazole moieties (Vaickelionienė et al., 2012).
Antibacterial Agents : Similar benzimidazole-pyrrolidinone derivatives have been synthesized and evaluated for their antibacterial properties. These compounds show significant antimicrobial activity against both gram-negative and gram-positive bacteria, indicating their potential as antibacterial agents (Sharma et al., 2012).
Fluorescent Sensors : Analogous benzimidazole compounds have been developed as fluorescent sensors for various applications, including the detection of dopamine. This research is pivotal in the development of new diagnostic tools and methods in neurochemistry (Khattar & Mathur, 2013).
Antimicrobial Activity : Studies on compounds similar to 4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one have shown antimicrobial properties. These research efforts are contributing to the development of new antimicrobial agents, which are increasingly important in the context of antibiotic resistance (Goudgaon & Basha, 2011).
Antileukemic Activity : Related compounds have been synthesized and evaluated for their potential antileukemic activity. The cytotoxic potential against leukemia cell lines underscores the potential of these compounds in cancer research (Guillon et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-3-16-8-10-18(11-9-16)25-14-17(12-21(25)27)22-24-19-6-4-5-7-20(19)26(22)13-15(2)23/h4-11,17H,2-3,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQWTIBSISTXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
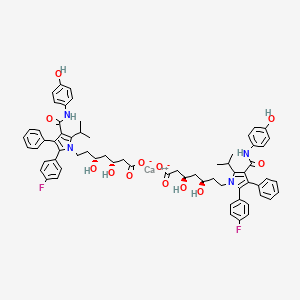
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{5-[(5E)-3-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propyl}-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl}butanamide](/img/structure/B2454286.png)
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)

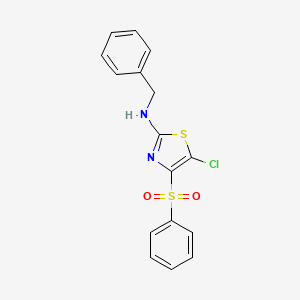
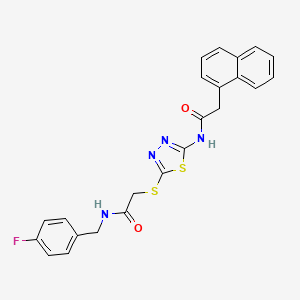
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)
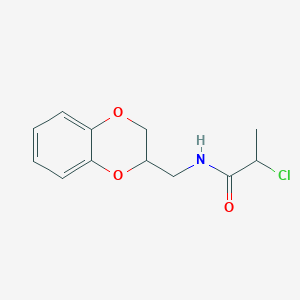
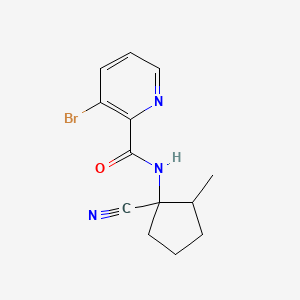
![6-Cyclopropyl-2-{[1-(3-methylbenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454299.png)
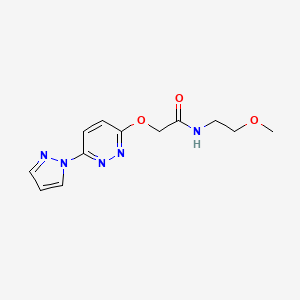
![1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2454303.png)

